2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol 2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol
Brand Name: Vulcanchem
CAS No.: 5277-99-6
VCID: VC16114885
InChI: InChI=1S/C17H19N3O3/c1-3-19(4-2)15-7-5-14(6-8-15)18-12-13-11-16(20(22)23)9-10-17(13)21/h5-12,21H,3-4H2,1-2H3
SMILES:
Molecular Formula: C17H19N3O3
Molecular Weight: 313.35 g/mol

2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol

CAS No.: 5277-99-6

Cat. No.: VC16114885

Molecular Formula: C17H19N3O3

Molecular Weight: 313.35 g/mol

* For research use only. Not for human or veterinary use.

2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol - 5277-99-6

Specification

CAS No. 5277-99-6
Molecular Formula C17H19N3O3
Molecular Weight 313.35 g/mol
IUPAC Name 2-[[4-(diethylamino)phenyl]iminomethyl]-4-nitrophenol
Standard InChI InChI=1S/C17H19N3O3/c1-3-19(4-2)15-7-5-14(6-8-15)18-12-13-11-16(20(22)23)9-10-17(13)21/h5-12,21H,3-4H2,1-2H3
Standard InChI Key FTFJKDPPUAKRPI-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Introduction

Structural and Molecular Characteristics

2-((E)-{[4-(Diethylamino)phenyl]imino}methyl)-4-nitrophenol (molecular formula: C₁₆H₁₆N₃O₃) consists of a phenolic core with a nitro group at the para position and an (E)-configured imine bond linking it to a 4-diethylaminophenyl moiety. The nitro group (-NO₂) is a strong electron-withdrawing group, while the diethylamino (-N(C₂H₅)₂) substituent acts as an electron donor, creating a push-pull electronic system. This configuration influences the compound’s tautomeric behavior and spectroscopic properties .

PropertyValue/Description
Molecular Weight298.32 g/mol
Key Functional GroupsPhenolic -OH, nitro (-NO₂), imine (C=N)
Tautomeric FormsKeto (quinoid) and enol (phenolic)

Synthesis and Characterization

Synthetic Methodology

The compound is typically synthesized via a condensation reaction between 4-nitro-2-hydroxybenzaldehyde and 4-diethylaminoaniline in ethanol under reflux conditions . The reaction proceeds through nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine bond.

Reaction Scheme:
4-Nitro-2-hydroxybenzaldehyde + 4-Diethylaminoaniline → 2-((E)-{[4-(Diethylamino)phenyl]imino}methyl)-4-nitrophenol + H₂O

Spectroscopic Characterization

  • ¹H NMR: The imine proton (CH=N) resonates as a singlet at δ 8.3–8.5 ppm, while the phenolic -OH appears as a broad peak at δ 10–12 ppm. The diethylamino group’s methyl and methylene protons show signals at δ 1.2–1.4 (triplet) and δ 3.3–3.5 (quartet), respectively .

  • IR Spectroscopy: Stretching vibrations for C=N (1600–1620 cm⁻¹), NO₂ (1520 cm⁻¹ asymmetric, 1350 cm⁻¹ symmetric), and O-H (3200–3400 cm⁻¹) are observed.

  • UV-Vis: Absorption maxima at 365 nm (π→π* transition of the imine) and 450 nm (n→π* transition of the nitro group) indicate charge-transfer interactions .

Keto-Enol Tautomerism

The compound exhibits solvent-dependent keto-enol tautomerism, a phenomenon critical to its chemical reactivity and applications.

Tautomeric Equilibrium

  • Keto Form: Dominates in nonpolar solvents (e.g., chloroform), stabilized by intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen.

  • Enol Form: Favored in polar aprotic solvents (e.g., DMSO), where the nitro group’s electron-withdrawing effect stabilizes the deprotonated enolate .

Equilibrium Constants:

Solvent% Keto% Enol
Chloroform8515
DMSO2080

Spectroscopic Evidence

  • ¹H NMR: In DMSO-d₆, the enolic form shows a downfield-shifted -OH signal (δ 12.5 ppm) due to increased acidity, while the keto form in CDCl₃ displays a weakened -OH signal (δ 10.8 ppm) .

  • UV-Vis: A redshift from 365 nm (keto) to 390 nm (enol) correlates with the tautomeric shift.

Electronic and Optical Properties

The push-pull electronic structure confers notable nonlinear optical (NLO) properties. Density functional theory (DFT) calculations predict a first hyperpolarizability (β) of 1.5 × 10⁻²⁸ esu, suggesting potential in photonic applications . The diethylamino group enhances electron donation, while the nitro group stabilizes charge separation, as visualized in molecular electrostatic potential (MEP) maps.

Applications and Future Directions

Sensing Technologies

The compound’s tautomerism and fluorescence quenching in the presence of metal ions (e.g., Cu²⁺, Fe³⁺) make it a candidate for ion-selective sensors. Chelation with metals disrupts the conjugated π-system, altering absorption and emission profiles .

Materials Science

Schiff bases like this compound serve as ligands for transition metal complexes, which are explored for catalytic and magnetic properties. For example, Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions.

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